3-Diethylamino Acetaminophen-d10
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Overview
Description
3-Diethylamino Acetaminophen-d10: is a deuterium-labeled derivative of 3-Diethylamino Acetaminophen. This compound is primarily used as an impurity standard in the preparation of anti-tuberculosis drugs . The deuterium labeling is significant for various analytical applications, including mass spectrometry, due to its ability to provide distinct isotopic signatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylamino Acetaminophen-d10 involves the incorporation of deuterium atoms into the 3-Diethylamino Acetaminophen molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Diethylamino Acetaminophen-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Diethylamino Acetaminophen-d10 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 3-Diethylamino Acetaminophen and related compounds.
Pharmaceutical Research: Employed in the development and quality control of anti-tuberculosis drugs.
Biological Studies: Utilized in metabolic studies to trace the pathways and interactions of 3-Diethylamino Acetaminophen in biological systems.
Industrial Applications: Applied in the synthesis of deuterium-labeled compounds for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-Diethylamino Acetaminophen-d10 is similar to that of its non-deuterated counterpart. It primarily acts through:
Inhibition of Prostaglandin Synthesis: The compound inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thereby reducing pain and inflammation.
Central Analgesic Effect: It activates descending serotonergic pathways in the central nervous system, contributing to its analgesic effects.
Comparison with Similar Compounds
3-Diethylamino Acetaminophen: The non-deuterated version of the compound.
Amodiaquine: An anti-malarial drug that shares structural similarities with 3-Diethylamino Acetaminophen.
Uniqueness:
Isotopic Labeling: The deuterium labeling in 3-Diethylamino Acetaminophen-d10 provides unique isotopic signatures that are valuable in analytical applications.
Enhanced Stability: The presence of deuterium can enhance the stability of the compound, making it more suitable for certain research and industrial applications.
Properties
IUPAC Name |
N-[3-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)/i1D3,2D3,4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCRWJEKAGKKG-IZUSZFKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC(=O)C)O)C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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